Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl-

Process Chemistry Purification Distillation

Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- (CAS 68856-26-8), also known as 5-tert-butoxy-m-xylene or tert-butyl 3,5-dimethylphenyl ether, is a C12H18O aryl alkyl ether with a molecular weight of 178.27 g/mol. It belongs to the class of tert-butyl aryl ethers and functions primarily as a protected derivative of 3,5-dimethylphenol in synthetic sequences.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 68856-26-8
Cat. No. B13709931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl-
CAS68856-26-8
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC(C)(C)C)C
InChIInChI=1S/C12H18O/c1-9-6-10(2)8-11(7-9)13-12(3,4)5/h6-8H,1-5H3
InChIKeyFOMVFPYJDBUIFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- (68856-26-8): Baseline Profile and Procurement-Relevant Identity


Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- (CAS 68856-26-8), also known as 5-tert-butoxy-m-xylene or tert-butyl 3,5-dimethylphenyl ether, is a C12H18O aryl alkyl ether with a molecular weight of 178.27 g/mol [1]. It belongs to the class of tert-butyl aryl ethers and functions primarily as a protected derivative of 3,5-dimethylphenol in synthetic sequences [2]. The tert-butyl ether moiety provides steric shielding and electronic modulation of the aromatic ring, differentiating it from the free phenol and other alkyl ether analogs in terms of reactivity, stability, and physical partitioning behavior.

Protecting Group tert-Butyl ether of 3,5-dimethylphenol
Stability Orthogonal stability under strongly basic conditions
Role Intermediate for multi-step total synthesis

Why Generic Substitution of tert-Butoxy-m-xylene with Other 3,5-Dimethylphenyl Derivatives Compromises Process Integrity


The 3,5-dimethylphenyl scaffold can be modified with various protecting groups (methyl ether, benzyl ether, silyl ether, ester) or used as the free phenol. However, each derivative exhibits unique physical and chemical properties that directly impact synthetic efficiency, purification, and safety. Indiscriminate substitution of 5-tert-butoxy-m-xylene with the methoxy analog (3,5-dimethylanisole) or the unsubstituted tert-butyl phenyl ether disregards differences in boiling point (up to 63 °C), density, and flash point . Furthermore, the tert-butyl ether protecting group provides orthogonal stability under basic conditions that ester or silyl ether alternatives cannot match without additional synthetic steps [1]. These quantifiable property gaps have direct consequences for distillation-based purification, liquid-liquid extraction, and exothermic hazard management, making empirical re-optimization mandatory if substitution is attempted.

Methoxy analog substitution

Shifts boiling point and flash point, disrupting distillation-based purification and safety margins.

Free phenol replacement

Significantly alters density and eliminates base-stable protection, complicating extraction and strongly basic steps.

Ester or silyl ether alternatives

May not withstand strongly basic conditions, potentially requiring additional protection/deprotection sequences.

Product-Specific Quantitative Evidence Guide: Differentiation of Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- from Closest Analogs


Boiling Point Elevation vs. 3,5-Dimethylanisole: A 54 °C Advantage for Distillation-Driven Purification

The target compound exhibits a boiling point of 247 °C at 760 mmHg, which is 54 °C higher than that of its methoxy analog, 3,5-dimethylanisole (193 °C) . This substantial elevation translates to a significantly wider separation window during fractional distillation, reducing co-distillation of low-boiling impurities and improving isolated yields without the need for additional chromatographic steps.

Boiling Point vs. 3,5-Dimethylanisole
Cross-study comparable
247 °C vs. 193 °C (Δ +54 °C)
Wider distillation window may reduce chromatography requirements
At 760 mmHg
Process Chemistry Purification Distillation

Boiling Point Margin vs. Unsubstituted tert-Butyl Phenyl Ether: A 63 °C Increase Confers Superior Thermal Ruggedness

Compared with the unsubstituted tert-butyl phenyl ether (bp 184 °C), the 3,5-dimethyl substitution raises the boiling point by 63 °C to 247 °C . This substantial increase reflects the additional intermolecular forces imparted by the two methyl substituents and provides a wider operational temperature window in heated reaction or distillation processes. In solvent replacement applications, this higher boiling point may permit the use of the compound in higher-temperature regimes where simpler tert-butyl aryl ethers would vaporize prematurely.

Boiling Point vs. tert-Butyl Phenyl Ether
Cross-study comparable
247 °C vs. 184 °C (Δ +63 °C)
Wider operational temperature window for high-temperature processes
At 760 mmHg
Thermal Stability Solvent Replacement Process Engineering

Significantly Lower Density vs. 3,5-Dimethylphenol: Enhancing Phase Separation in Aqueous Workup

The target compound has a density of 0.911 g/cm³, markedly lower than that of the parent 3,5-dimethylphenol (density 1.115 g/cm³) . The 0.204 g/cm³ difference widens the density gap with aqueous phases (>1.0 g/cm³), improving the sharpness and speed of phase separation during liquid-liquid extraction. The lower density also ensures that the organic layer floats, a desirable attribute for streamlined top-phase collection in large-scale batch workup.

Density vs. 3,5-Dimethylphenol
Cross-study comparable
0.911 g/cm³ vs. 1.115 g/cm³ (Δ −0.204)
Improved phase separation during aqueous workup
Room temperature
Extraction Workup Biphasic Separation

Higher Flash Point vs. 3,5-Dimethylanisole: A 22.9 °C Safety Margin for Flammable Handling

With a flash point of 87.9 °C, the target compound is 22.9 °C less volatile-flammable than 3,5-dimethylanisole (flash point 65 °C) . This higher flash point may place the compound in a less stringent flammable liquid category under GHS classification, easing storage, transport, and engineering controls for pilot-plant or production-scale use. It also provides a wider safety margin during exothermic reaction quenches or accidental heat exposure.

Flash Point vs. 3,5-Dimethylanisole
Cross-study comparable
87.9 °C vs. 65 °C (Δ +22.9 °C)
Higher flash point supports less stringent flammable classification
Closed cup method
Process Safety Flammability Hazard Classification

Class-Level Stability of tert-Butyl Aryl Ethers Under Basic Conditions: Inferred Advantage Over Ester and Silyl Protecting Groups

Tert-butyl aryl ethers, as a class, are recognized for their extreme stability under basic conditions compared to ester-based protecting groups (e.g., acetate, benzoate), which undergo saponification, and silyl ethers (e.g., TMS, TBDMS), which are cleaved by fluoride or strong base [1]. While direct kinetic data for the specific 3,5-dimethylphenyl tert-butyl ether are absent in the open literature, class-level inference suggests that this compound retains the characteristic base stability of the tert-butyl ether family, making it suitable for multi-step syntheses requiring strongly basic transformations (e.g., Grignard additions, enolate alkylations) without premature deprotection. This orthogonality is a key selection criterion when planning synthetic routes to complex 3,5-dimethylphenol-containing targets.

Base Stability (Class-Level)
Class-level inference
Stable under strong basic conditions (class property)
Supports orthogonal protection strategy in synthesis
No direct kinetic data for 68856-26-8
Protecting Group Strategy Orthogonal Deprotection Base Stability

Optimal Procurement and Deployment Scenarios for Benzene, 1-(1,1-dimethylethoxy)-3,5-dimethyl- Based on Quantitative Differentiation Evidence


Multi-Step Total Synthesis Requiring Orthogonal Phenol Protection Under Strongly Basic Conditions

In convergent synthetic routes where 3,5-dimethylphenol must remain masked during strongly basic transformations (e.g., Grignard or organolithium chemistry), the tert-butyl ether moiety provides base-stable protection that ester and silyl alternatives cannot match without additional protection/deprotection steps [1]. This orthogonality reduces step count and improves overall yield.

Large-Scale Intermediate Production with Distillation as Primary Purification

The 247 °C boiling point—54 °C higher than the methoxy analog—enables efficient fractional distillation for purity upgrade in multi-kilogram campaigns . Producers can avoid costly chromatography by leveraging this wide boiling-point window, directly lowering cost-of-goods for the isolated intermediate.

Continuous-Flow or High-Temperature Process Chemistry Requiring Thermal Ruggedness

With a boiling point 63 °C above unsubstituted tert-butyl phenyl ether, this compound can function as a high-temperature reaction medium or stable intermediate in continuous-flow processes where simpler tert-butyl ethers would vaporize and disrupt the residence time distribution .

Process Safety-First Procurement for Flammable Intermediate Handling at Scale

A flash point of 87.9 °C—22.9 °C above 3,5-dimethylanisole—places this compound in a less hazardous flammable liquid category . For pilot-plant or production environments where fire safety and regulatory compliance are paramount, this margin reduces engineering control costs and simplifies storage requirements.

Application
Selection Property
Validation Focus
Orthogonal phenol protection in multi-step synthesis
Base-stable tert-butyl ether protecting group
Compatibility with strongly basic reagents (Grignard, organolithiums)
Distillation-based purification at scale
Boiling point suitable for fractional distillation
Purity upgrade without chromatography
High-temperature continuous-flow process
Elevated boiling point relative to simpler tert-butyl aryl ethers
Thermal stability and residence time control
Flammable intermediate handling and storage
Flash point supporting less stringent flammable classification
GHS flammable liquid category review
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